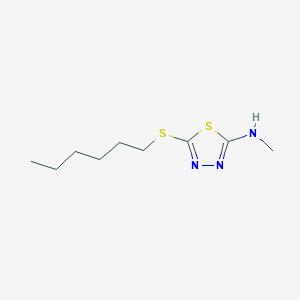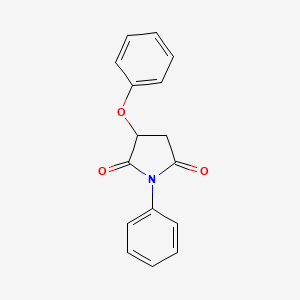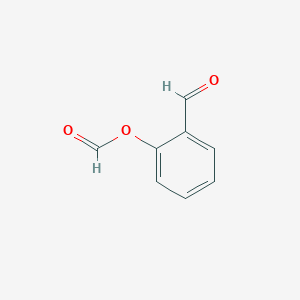
2-Formylphenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylphenyl formate is an organic compound characterized by the presence of a formyl group and a formate ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylphenyl formate can be synthesized through several methods. One common approach involves the formylation of phenol derivatives. The formylation reaction typically uses formylating agents such as formic acid, dimethylformamide, and phosphorus oxychloride in the Vilsmeier-Haack reaction . Another method involves the reaction of phenol with paraformaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as Lewis acids can facilitate the formylation reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Formylphenyl formate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the formate ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-carboxyphenyl formate.
Reduction: Formation of 2-hydroxymethylphenyl formate.
Substitution: Formation of various substituted phenyl formates depending on the nucleophile used.
Scientific Research Applications
2-Formylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-formylphenyl formate involves its reactivity with nucleophiles and electrophiles. The formyl group can act as an electrophile, reacting with nucleophiles to form various derivatives. The formate ester group can undergo hydrolysis to release formic acid, which can participate in further chemical reactions .
Comparison with Similar Compounds
2-Formylphenylboronic acid: Similar structure but contains a boronic acid group instead of a formate ester.
2-Formylphenyl acetate: Contains an acetate ester group instead of a formate ester.
Uniqueness: 2-Formylphenyl formate is unique due to its combination of a formyl group and a formate ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
67198-60-1 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2-formylphenyl) formate |
InChI |
InChI=1S/C8H6O3/c9-5-7-3-1-2-4-8(7)11-6-10/h1-6H |
InChI Key |
VSQUVOCAXKCSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



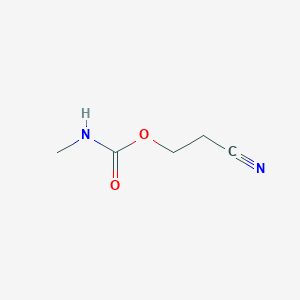
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
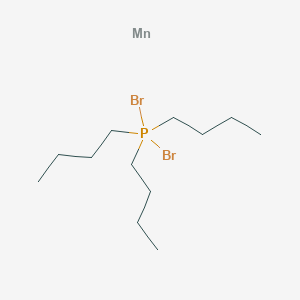


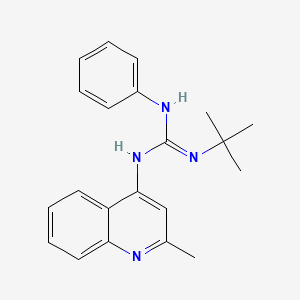
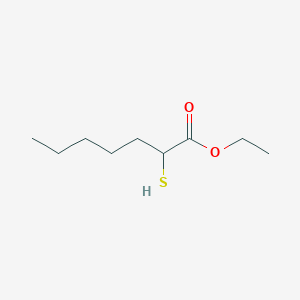

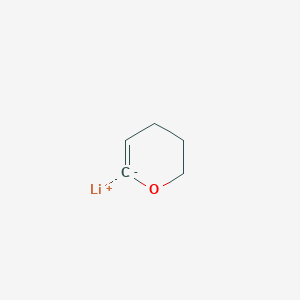
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
